molecular formula C15H21ClN2O4S B5200740 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide

Cat. No. B5200740
M. Wt: 360.9 g/mol
InChI Key: HUMPSKFHZQRRLO-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide, also known as CAY10471, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the inflammatory response and the regulation of cell growth and survival. By inhibiting NF-κB activity, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. In addition, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo and can limit its effectiveness in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another potential area of research is its use in cancer therapy. Studies have shown that 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo and to identify any potential toxicities. Finally, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide may have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with piperidine, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with ethyl chloroacetate to yield 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide.

Scientific Research Applications

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-2-17-15(19)11-22-14-7-6-12(10-13(14)16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMPSKFHZQRRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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